

Toxicological Profile of Mecoprop-P and its Metabolites: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecoprop-P, the herbicidally active (R)-enantiomer of mecoprop, is a selective postemergence herbicide widely used for the control of broadleaf weeds.[1][2][3] Its widespread use necessitates a thorough understanding of its toxicological profile to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicology of **Mecoprop-P** and its principal metabolites, including absorption, distribution, metabolism, and excretion (ADME), acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The primary metabolite of **Mecoprop-P** is 4chloro-2-methylphenol (PCOC), with other metabolites including hydroxymethyl-**mecoprop-P** and carboxy**mecoprop-P**.[4] This document summarizes key quantitative data in tabular format, details experimental protocols based on OECD guidelines, and presents metabolic and potential signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicological impact of a xenobiotic is fundamentally governed by its ADME profile.







Absorption: **Mecoprop-P** is readily absorbed by mammals following oral, dermal, and inhalation exposure.[5]

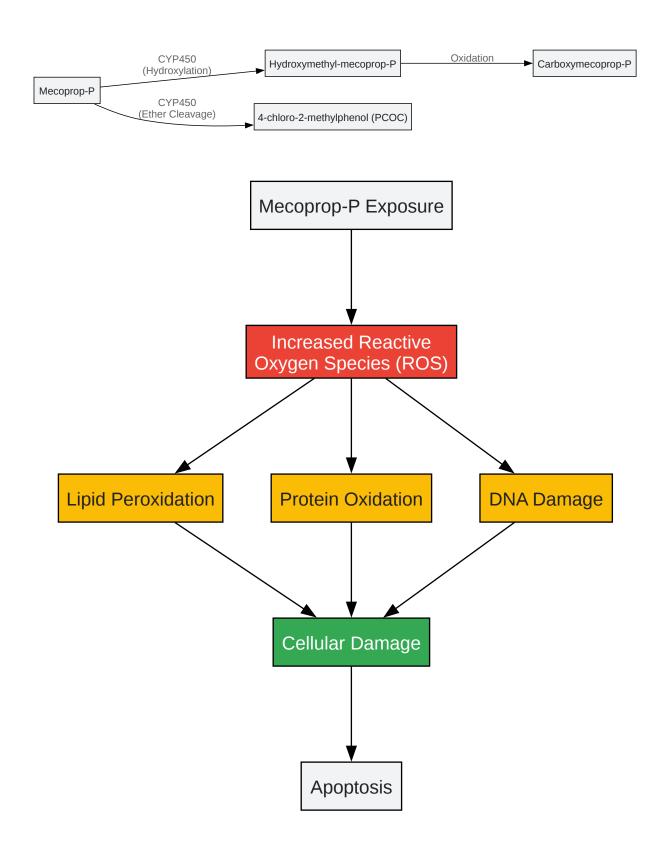
Distribution: Following absorption, **Mecoprop-P** is distributed systemically. Studies indicate that it does not significantly accumulate in tissues.[5]

Metabolism: **Mecoprop-P** undergoes limited metabolism in mammals, with a significant portion of the administered dose being excreted unchanged.[4][5][6] The primary metabolic pathway involves hydroxylation of the methyl group on the phenoxy ring to form hydroxymethyl-**mecoprop-P**, and further oxidation to carboxy**mecoprop-P**. Cleavage of the ether linkage results in the formation of 4-chloro-2-methylphenol (PCOC).[4] The biotransformation of phenoxy herbicides is generally mediated by cytochrome P450 (CYP) enzymes.[7][8]

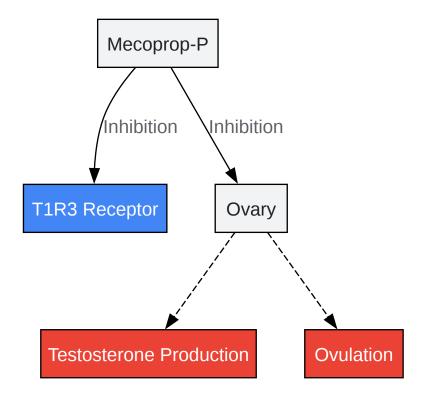
Excretion: Elimination of **Mecoprop-P** and its metabolites is rapid, primarily through the urine. [4][5][6]

Metabolic Pathway of Mecoprop-P

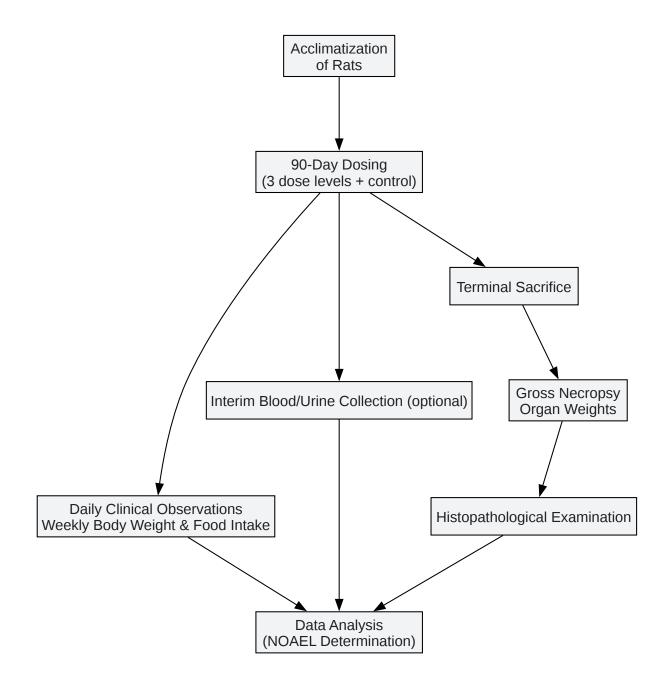




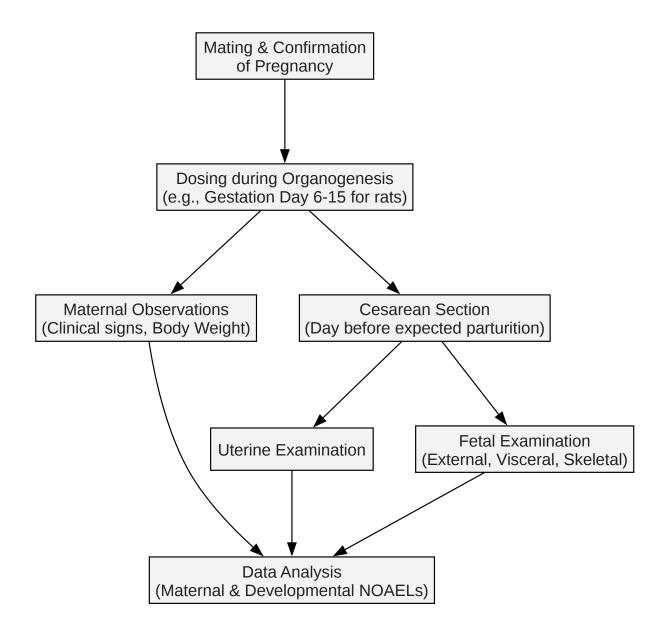




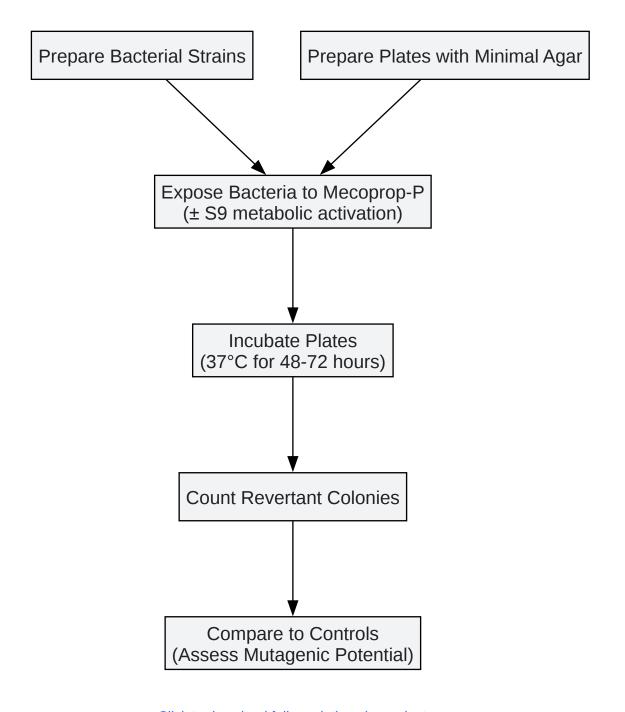












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